molecular formula C26H28N2O5S B11230127 6-tert-butyl-N-(4-methoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(4-methoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230127
M. Wt: 480.6 g/mol
InChI Key: DKPKMZWSQVNVKO-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzoxazine core. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and benzenesulfonyl compounds, such as:

Uniqueness

What sets 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tert-butyl and methoxyphenyl groups contribute to its stability and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O5S/c1-26(2,3)18-10-15-23-22(16-18)28(34(30,31)21-8-6-5-7-9-21)17-24(33-23)25(29)27-19-11-13-20(32-4)14-12-19/h5-16,24H,17H2,1-4H3,(H,27,29)

InChI Key

DKPKMZWSQVNVKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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